2-(3-Methylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, pyridine, and piperazine moieties
Preparation Methods
The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the reaction of 3-methylphenol with an appropriate halogenating agent to form 3-methylphenoxy halide.
Piperazine Derivative Formation: The next step involves the reaction of 4-(2-pyridin-4-yl)ethylpiperazine with an appropriate acylating agent to form the piperazine derivative.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or pyridine moieties, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds like 1-(2-pyridin-4-ylethyl)piperazine share structural similarities and may exhibit similar biological activities.
Phenoxy Compounds: Compounds containing the phenoxy moiety, such as 3-methylphenoxyacetic acid, can be compared in terms of their chemical reactivity and biological effects.
Pyridine Derivatives: Compounds like 4-(2-pyridin-4-ylethyl)pyridine can be compared to understand the influence of the pyridine moiety on the overall activity of the compound.
The uniqueness of 2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-17-3-2-4-19(15-17)25-16-20(24)23-13-11-22(12-14-23)10-7-18-5-8-21-9-6-18/h2-6,8-9,15H,7,10-14,16H2,1H3 |
InChI Key |
HEVUYDUUTAAEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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